molecular formula C29H29N3O4S B2826769 2-((5-acetyl-2-methoxybenzyl)thio)-3-benzyl-6-morpholinoquinazolin-4(3H)-one CAS No. 422278-97-5

2-((5-acetyl-2-methoxybenzyl)thio)-3-benzyl-6-morpholinoquinazolin-4(3H)-one

Cat. No. B2826769
CAS RN: 422278-97-5
M. Wt: 515.63
InChI Key: YHKVEEDSPWHYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-acetyl-2-methoxybenzyl)thio)-3-benzyl-6-morpholinoquinazolin-4(3H)-one is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit various biological activities such as anticancer, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Studies on related compounds highlight their significant potential in cancer therapy and as antimicrobial agents. For example, a series of Schiff bases derived from 1,3,4-thiadiazole compounds, including those with structural similarities to the compound , showed promising DNA protective abilities against oxidative stress and exhibited cytotoxicity against cancer cell lines, such as MDA-MB-231 and PC-3 cells. These findings suggest the compound's derivatives could be explored further for their anticancer properties (Gür et al., 2020).

Radioiodination and Biodistribution

A related compound, "3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one," was studied for its radioactivity and biodistribution in tumor-bearing mice, indicating its potential application in developing radiopharmaceuticals for targeting tumor cells. This research underlines the importance of quinazolinone derivatives in diagnostic imaging and targeted therapy (Al-Salahi et al., 2018).

Synthesis and Biological Activity of Derivatives

Further research into quinazolinone derivatives, including the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, demonstrated these compounds' anti-inflammatory and analgesic activities. Such studies point to the versatility of quinazolinone derivatives in creating new therapeutic agents (Abu‐Hashem et al., 2020).

Antioxidant Activity

The investigation of naturally occurring compounds for antioxidant activity is another area of interest. Though not directly related to the specific compound , research on bromophenols from marine red algae suggests a broader potential for discovering natural antioxidants in various chemical classes, including quinazolinone derivatives (Li et al., 2011).

properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-benzyl-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-20(33)22-8-11-27(35-2)23(16-22)19-37-29-30-26-10-9-24(31-12-14-36-15-13-31)17-25(26)28(34)32(29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKVEEDSPWHYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetyl-2-methoxybenzyl)thio)-3-benzyl-6-morpholinoquinazolin-4(3H)-one

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